

Preliminary Toxicity Screening of MM-129: A Technical Guide

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Compound of Interest

Compound Name: DMX-129
Cat. No.: B12405867

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Disclaimer: The initial request specified "**DMX-129**." However, publicly available scientific literature extensively details the preclinical toxicity of a closely named compound, MM-129. This guide focuses on MM-129, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1), which also affects the PI3K/AKT/mTOR pathway.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

MM-129 is a 1,2,4-triazine derivative under investigation as a potential therapeutic agent for colon cancer.[1][5] Preclinical safety and toxicity evaluations have been conducted using rodent and zebrafish models to establish its preliminary safety profile. The compound exhibits a favorable pharmacokinetic profile with rapid absorption and a bioavailability of 68.6% following intraperitoneal administration in rats.[1][2][6] Acute and sub-chronic toxicity studies in mice indicate that MM-129 is well-tolerated at its effective anticancer dose of 10 $\mu\text{mol/kg}$. [2][6] Higher doses were associated with transient, dose-dependent signs of toxicity and increased mortality in long-term studies.[6] Zebrafish embryo studies further support a favorable safety profile, with no sublethal effects observed at a concentration of 10 μM . [1][2] This guide provides a comprehensive overview of the key toxicity studies, their methodologies, and the associated findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary toxicity screening of MM-129.

Table 1: In Vivo Toxicity Studies in Mice

Study Type	Dosing Regimen	Dose Level (μmol/kg)	Key Observations	Reference
Short-Term (24h)	Single i.p. injection	10, 20, 40	No mortality or signs of toxicity at any dose. Transient, dose-dependent sedation, ataxia, and inhibition of motor activity at higher doses.	[6]
Long-Term (14-day)	Daily i.p. injections	10	No mortality or signs of toxicity. Normal hematological, biochemical, liver, and renal function parameters at study conclusion.	[1][2][6]
20	40% mortality within the first week. Clinical signs included low hypoactivity.	[6]		
40	60% mortality. Pronounced clinical signs including hypoactivity, asthenia, and piloerection.	[6]		

Table 2: Zebrafish Embryo Toxicity Study

Assay Type	Concentration (µM)	Observation Period	Key Findings	Reference
Embryo Viability	10	Up to 120 hpf	No sublethal effects detected.	[1][2]

Table 3: Pharmacokinetic Parameters in Rats

Parameter	Route of Administration	Value	Reference
Bioavailability	Intraperitoneal (i.p.)	68.6%	[1][2][6]

Experimental Protocols

Murine Acute and Sub-Chronic Toxicity Assessment

Objective: To evaluate the safety and tolerability of MM-129 after single (acute) and repeated (sub-chronic) intraperitoneal administrations in mice.

Animal Model:

- Species: Mouse (strain not specified in source)
- Health Status: Healthy, pathogen-free

Methodology:

- Acclimatization: Animals were acclimatized to laboratory conditions before the start of the study.
- Grouping: Animals were randomly assigned to control (vehicle) and treatment groups.
- Dose Preparation: MM-129 was prepared in a suitable vehicle for intraperitoneal injection.
- Administration:

- Short-Term Study: A single intraperitoneal injection of MM-129 was administered at doses of 10, 20, and 40 $\mu\text{mol/kg}$.
- Long-Term Study: MM-129 was administered daily via intraperitoneal injection for 14 consecutive days at doses of 10, 20, and 40 $\mu\text{mol/kg}$.
- Clinical Observations:
 - Animals were observed for clinical signs of toxicity, including changes in behavior (sedation, ataxia, motor activity), physical appearance (piloerection), and general health (asthenia).
 - Observations were conducted continuously for the first few hours post-administration and then daily for the duration of the study.
 - Mortality was recorded daily.
- Endpoint Analysis (Long-Term Study):
 - At the end of the 14-day period, blood samples were collected for hematological and biochemical analysis to assess liver and renal function.

Zebrafish Embryo Toxicity Assay

Objective: To assess the potential developmental toxicity of MM-129 using a zebrafish embryo model.

Animal Model:

- Species: Zebrafish (*Danio rerio*) embryos
- Age: 0-2 hours post-fertilization (hpf)

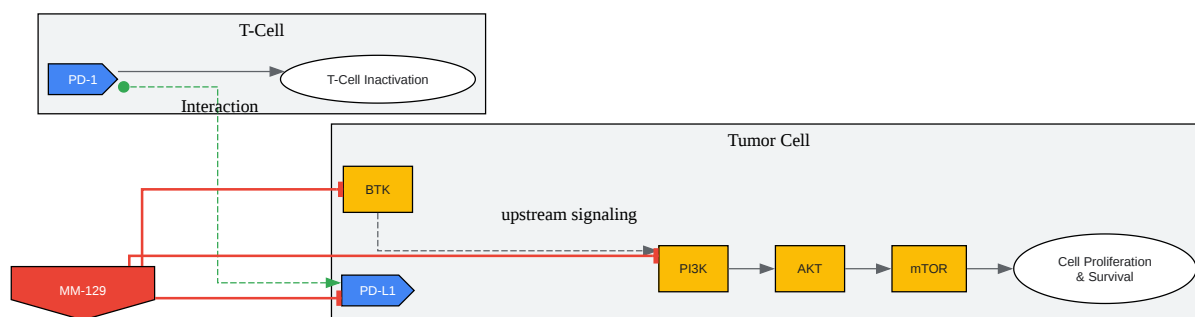
Methodology:

- Assay Setup: Healthy, fertilized zebrafish embryos were placed in multi-well plates containing embryo medium.

- **Compound Exposure:** Embryos were exposed to MM-129 at a concentration of 10 μM . A control group with embryo medium alone was run in parallel.
- **Incubation:** The plates were incubated under standard conditions (e.g., 28.5°C).
- **Developmental Assessment:** Embryos were observed under a stereomicroscope at regular intervals up to 120 hpf.
- **Endpoints Evaluated:** Sublethal endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities were assessed. The study reported no sublethal effects at the tested concentration.[1]

Visualizations: Signaling Pathways and Workflows

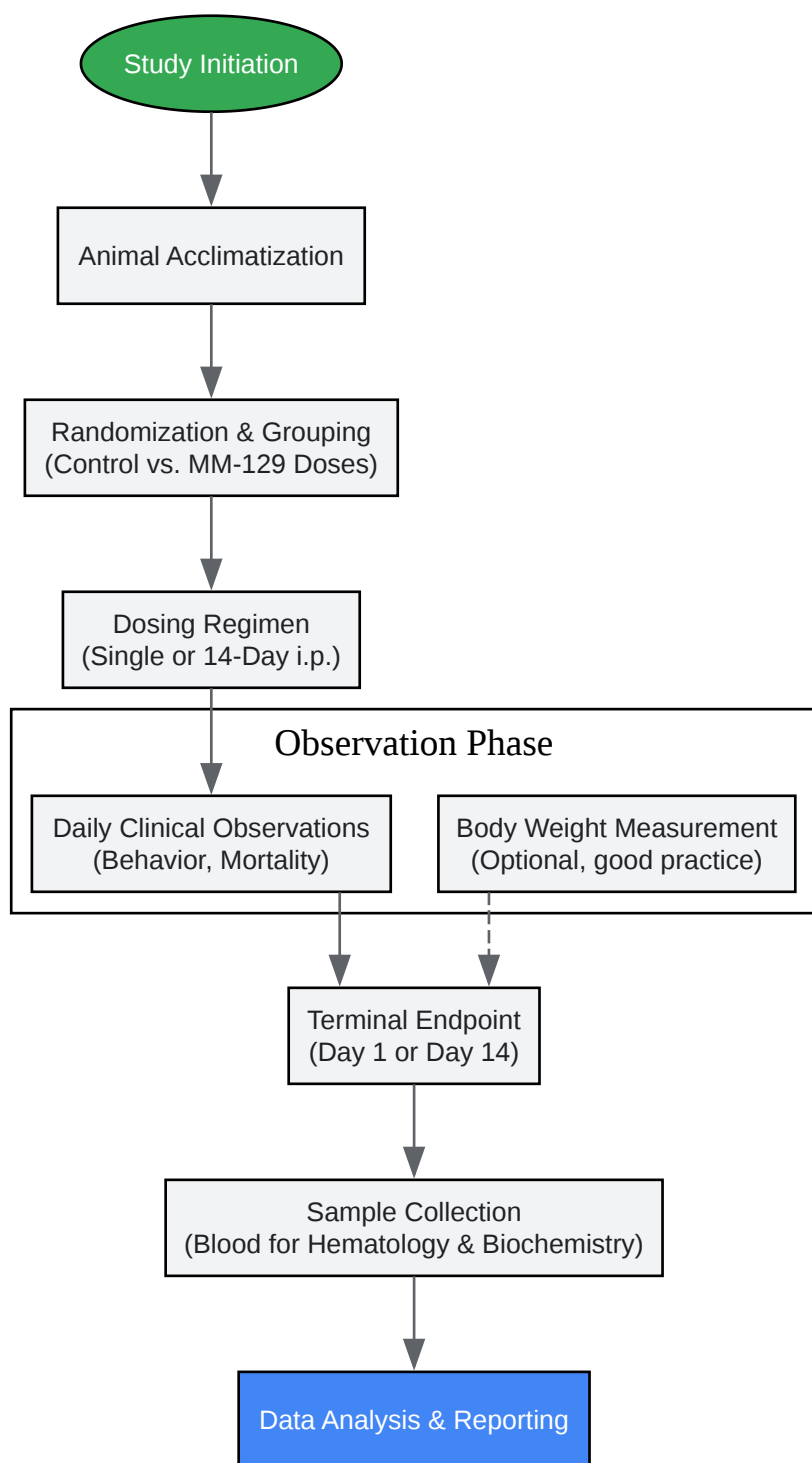
MM-129 Mechanism of Action: Signaling Pathway



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Caption: MM-129 inhibits BTK, PI3K, and PD-L1, disrupting tumor survival and immune evasion.

Experimental Workflow for In Vivo Toxicity Assessment



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Caption: Workflow for conducting murine in vivo toxicity studies of MM-129.

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References

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